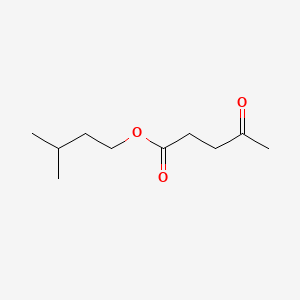

Isoamyl levulinate

Description

Contextualizing Isoamyl Levulinate within Biomass-Derived Platform Chemicals

This compound, also known as isopentyl levulinate, is a chemical compound that has garnered increasing interest in the field of sustainable chemistry. It is an ester derived from two key bio-based molecules: levulinic acid and isoamyl alcohol. vulcanchem.com Levulinic acid is recognized by the U.S. Department of Energy as one of the top twelve promising platform chemicals that can be produced from biomass. mdpi.comaimspress.com Platform chemicals are fundamental building blocks derived from biological sources that can be converted into a wide array of valuable chemicals and materials, offering a renewable alternative to petroleum-based products. mdpi.comrsc.org

The primary route to levulinic acid involves the acid-catalyzed hydrolysis and dehydration of C6 sugars like glucose and fructose, which are abundant in lignocellulosic biomass such as agricultural waste. aimspress.comrsc.orgresearchgate.net this compound is synthesized through the esterification of levulinic acid with isoamyl alcohol (3-methyl-1-butanol), which can also be sourced from biomass through fermentation processes. vulcanchem.com This positions this compound firmly within the framework of a circular bioeconomy, where renewable resources are transformed into value-added products. biofueljournal.com

The structure of this compound, featuring a ketone group and an ester functional group, makes it a versatile molecule for further chemical transformations. vulcanchem.com This bifunctionality allows for reactions such as hydrogenation to produce γ-valerolactone (GVL), a valuable fuel additive and solvent. vulcanchem.com

Significance of Research on Levulinate Esters for Sustainable Chemical Production

Research into levulinate esters, including this compound, is highly significant for the advancement of sustainable chemical production. The conversion of levulinic acid into its esters is a crucial strategy for upgrading this platform chemical into more specialized and higher-value products. aimspress.comaimspress.comresearchgate.net Levulinate esters have demonstrated potential in a variety of applications, serving as fuel additives, solvents, plasticizers, and flavoring agents. biofueljournal.comresearchgate.netfrontiersin.org

The production of levulinate esters addresses several key objectives of green chemistry. By utilizing renewable biomass as a feedstock, it reduces the dependence on finite fossil fuels. researchgate.netacs.org The development of efficient catalytic processes for their synthesis, particularly using heterogeneous and biocatalysts, aims to minimize waste, reduce energy consumption, and avoid the use of corrosive and hazardous materials often associated with traditional chemical synthesis. acs.orgresearchgate.netresearchgate.net

For instance, levulinate esters are considered promising "green" solvents and fuel additives due to their favorable properties, such as high lubricity, good cold flow properties, and flash-point stability. researchgate.net Their application as fuel additives can improve the performance of biofuels like biodiesel. biofueljournal.comrsc.org Furthermore, the use of certain levulinate esters, including this compound, as flavoring agents has been recognized as safe by regulatory bodies, highlighting their potential in the food and fragrance industries. vulcanchem.combiofueljournal.com The investigation into these esters is a critical step toward creating a more sustainable and diversified chemical industry based on renewable resources. acs.orgacs.org

Evolution of Research Perspectives on this compound Synthesis and Applications

Research on this compound has evolved from traditional synthesis methods to more innovative and sustainable approaches, driven by the principles of green chemistry.

Initially, the synthesis of this compound, like other esters, primarily relied on conventional acid-catalyzed esterification. This method involves reacting levulinic acid with isoamyl alcohol at elevated temperatures using homogeneous mineral acids like sulfuric acid as catalysts. vulcanchem.com While effective, this approach has drawbacks, including high energy consumption, the corrosive nature of the catalyst, and challenges in catalyst separation and reuse. vulcanchem.comresearchgate.net

In recent years, research has shifted towards developing more environmentally friendly and efficient catalytic systems. A significant area of focus has been the use of heterogeneous solid acid catalysts. These catalysts, which exist in a different phase from the reactants, are easier to separate from the reaction mixture, are often reusable, and are generally less corrosive. acs.orgresearchgate.net Examples of heterogeneous catalysts investigated for levulinate ester synthesis include zirconia-based catalysts, sulfonated carbons, and zeolites. researchgate.netscispace.com For instance, a study in 2023 reported the use of a robust heterogeneous acid catalyst derived from pine needles for the synthesis of various levulinates, including this compound, achieving good to excellent yields. biofueljournal.com

Another major advancement is the exploration of enzymatic catalysis. The use of enzymes, particularly lipases, offers a highly selective and mild reaction environment. vulcanchem.comnih.gov Recent studies have demonstrated the successful synthesis of this compound using immobilized lipases. vulcanchem.comnih.gov For example, one study utilized a low-cost liquid lipase (B570770) immobilized on a polymer support, achieving a 65% conversion rate under optimized, mild conditions (40°C). vulcanchem.comnih.gov This biocatalytic approach is considered a green process, although catalyst stability over multiple cycles remains an area for improvement. vulcanchem.comnih.gov

The scope of applications for this compound has also broadened. While initially recognized for its potential as a flavoring agent with caramel-like notes, its utility as a biofuel additive and a platform for other chemicals is now being actively explored. vulcanchem.combiofueljournal.com Research has shown its potential for conversion into γ-valerolactone (GVL), a significant renewable fuel additive. vulcanchem.com

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H18O3 | vulcanchem.comnih.gov |

| Molecular Weight | 186.25 g/mol | vulcanchem.comnih.gov |

| Appearance | Clear colourless liquid | nih.govfao.org |

| Odor | Light ethereal, caramellic aroma | nih.govfao.org |

| Density (20°C) | 0.957–0.963 g/cm³ | vulcanchem.comnih.gov |

| Boiling Point | 252-253 °C | fao.org |

| Flash Point | 103.9 °C | thegoodscentscompany.com |

| Refractive Index (20°C) | 1.427–1.433 | vulcanchem.comnih.gov |

| Solubility | Insoluble in water; soluble in ethanol (B145695) | vulcanchem.comnih.gov |

Optimized Synthesis Conditions for this compound

| Method | Catalyst | Temperature | Key Findings | Source(s) |

| Traditional Chemical Esterification | Sulfuric Acid | 100–150°C | Effective but energy-intensive and uses a corrosive catalyst. | vulcanchem.com |

| Enzymatic Production | Immobilized Lipase (Eversa® Transform 2.0) | 40°C | Achieved 65% conversion after 12 hours in a green process. The biocatalyst retained about 30% activity after five cycles. | vulcanchem.comnih.gov |

| Heterogeneous Catalysis | Pine Needle-Derived Sulfonated Carbon (PiNe–SO3H) | Not Specified | Demonstrated good to excellent yields (46-93%) for a range of levulinate esters, including this compound, and showed remarkable durability over 10 cycles. | biofueljournal.com |

| Solvent-Free Esterification | Tin(IV) complexes | 80°C | Achieved 78% conversion, eliminating volatile organic compounds but requiring higher energy input than enzymatic methods. | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71172-75-3 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-methylbutyl 4-oxopentanoate |

InChI |

InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 |

InChI Key |

NYIALINCMIXBSP-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)CCC(=O)C |

Canonical SMILES |

CC(C)CCOC(=O)CCC(=O)C |

density |

0.957-0.963 (20°) |

Other CAS No. |

71172-75-3 |

physical_description |

Clear colourless liquid; Light ethereal carmellic aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthesis Pathways and Methodologies for Isoamyl Levulinate

Enzymatic Synthesis Approaches

Enzymatic synthesis of isoamyl levulinate predominantly involves the direct esterification of levulinic acid with isoamyl alcohol. This biocatalytic approach leverages the efficiency of enzymes, particularly lipases, to facilitate the reaction under mild conditions, thereby reducing energy consumption and minimizing the formation of by-products. courseworkbank.inforesearchgate.net

Esterification of Levulinic Acid with Isoamyl Alcohol

The core of the enzymatic synthesis is the esterification reaction between levulinic acid, a platform chemical derived from biomass, and isoamyl alcohol. researchgate.netresearchgate.net This reaction yields this compound and water. The use of lipases as catalysts is crucial in driving this reaction efficiently. researchgate.netnih.gov Research has shown that various parameters, including temperature, substrate molar ratio, and biocatalyst concentration, significantly influence the conversion efficiency of this process. researchgate.netnih.gov For instance, one study achieved a 65% conversion to this compound after 12 hours at 40°C with a specific biocatalyst loading and substrate ratio. researchgate.net Another study employing a different immobilized lipase (B570770) system reported a remarkable 94% conversion within just 2 hours at 50°C. researchgate.net

Biocatalyst Selection and Characterization in this compound Production

The choice of biocatalyst is a critical factor determining the success and efficiency of this compound synthesis. Lipases are the most commonly employed enzymes due to their stability and catalytic activity in non-aqueous environments. preprints.orgnih.gov The selection process often involves screening various commercial lipase preparations to identify the most effective one for the specific reaction conditions. mdpi.com

Several commercial lipases have been evaluated for their efficacy in producing this compound. Among the most prominent are Novozym® 435, which is Candida antarctica lipase B immobilized on a macroporous acrylic resin, and Eversa® Transform 2.0. preprints.orgresearchgate.net Novozym® 435 is widely recognized for its high activity and stability, making it a popular choice in ester synthesis. preprints.orgresearchgate.net Studies have demonstrated its effectiveness in catalyzing the esterification of levulinic acid with various alcohols. courseworkbank.inforesearchgate.net

Eversa® Transform 2.0, a low-cost liquid lipase, has also shown significant promise, especially when immobilized. researchgate.netnih.gov In one study, immobilized Eversa® Transform 2.0 achieved a 65% conversion of levulinic acid to this compound. researchgate.netnih.gov The performance of these lipases is typically evaluated based on the percentage of acid conversion over a specific reaction time. researchgate.netresearchgate.net

Table 1: Performance of Selected Lipases in this compound Synthesis

| Lipase | Support | Reaction Time | Temperature | Conversion | Reference |

|---|---|---|---|---|---|

| Eversa® Transform 2.0 | Poly(styrene-divinylbenzene) | 12 hours | 40°C | 65% | researchgate.netnih.gov |

Immobilizing lipases on solid supports is a key strategy to enhance their stability, facilitate their separation from the reaction mixture, and enable their reuse over multiple cycles. preprints.orgmdpi.com Common immobilization techniques include:

Physical Adsorption: This method relies on weak interactions, such as hydrophobic interactions, to bind the lipase to a support. For example, Eversa® Transform 2.0 has been successfully immobilized on mesoporous poly(styrene-divinylbenzene) (PSty-DVB) beads through physical adsorption. researchgate.netnih.gov This technique is advantageous due to its simplicity and the mild conditions required. preprints.org

Covalent Binding: This involves the formation of strong covalent bonds between the enzyme and the support material. A study on the synthesis of this compound utilized Candida antarctica lipase B immobilized on 3-aminopropyl-triethoxysilane (APTS) functionalized SBA-15, cross-linked with glutaraldehyde. researchgate.net This method generally results in a more stable and robust biocatalyst. preprints.org

Encapsulation: While not explicitly detailed in the provided context for this compound, encapsulation is another widely used method for enzyme immobilization, where the enzyme is entrapped within a polymeric matrix.

The choice of support material is also critical, with materials like poly(styrene-divinylbenzene) and functionalized silica (B1680970) (SBA-15) being effective options due to their high surface area and porosity. researchgate.netresearchgate.netmdpi.com

A significant advantage of using immobilized enzymes is their potential for reuse, which is crucial for the economic viability of the process. mdpi.comnih.gov Studies have investigated the reusability of immobilized lipases in this compound production. For instance, immobilized Eversa® Transform 2.0 retained about 30% of its initial activity after five consecutive batches. researchgate.netnih.gov In another study, the same lipase immobilized on a different support for the synthesis of other flavor esters showed a retention of 47% of its original activity after six successive reactions with isoamyl alcohol. mdpi.com A biocatalyst prepared with Candida antarctica lipase B demonstrated high operational stability and was reusable for up to 4 cycles. researchgate.net These studies highlight the importance of developing robust immobilization strategies to maximize the operational lifespan of the biocatalyst.

Table 2: Reusability of Immobilized Lipases

| Lipase | Support | Number of Cycles | Remaining Activity | Reference |

|---|---|---|---|---|

| Eversa® Transform 2.0 | Poly(styrene-divinylbenzene) | 5 | ~30% | researchgate.netnih.gov |

| Eversa® Transform 2.0 | Poly(styrene-divinylbenzene) | 6 (with isoamyl alcohol) | 47% | mdpi.com |

Immobilization Strategies for Lipases (e.g., Physical Adsorption, Encapsulation, Covalent Binding on Supports)

Reaction Media Engineering in Enzymatic Synthesis

The reaction medium plays a pivotal role in the enzymatic synthesis of esters. researchgate.netnih.gov It can influence enzyme activity, substrate solubility, and the position of the reaction equilibrium. researchgate.net Both solvent-free systems and organic solvent systems have been explored for the production of this compound.

The use of organic solvents can enhance the solubility of substrates and shift the equilibrium towards ester formation. researchgate.net In the synthesis of this compound, methyl isobutyl ketone (MIBK) has been identified as a suitable polar solvent. researchgate.netresearchgate.netresearchgate.net The selection of an appropriate solvent is critical, as the nature of the solvent can significantly impact the enzyme's catalytic activity. nih.gov

On the other hand, solvent-free systems are gaining attention as they align with the principles of green chemistry by eliminating the use of volatile organic compounds. preprints.orgnih.gov In such systems, one of the reactants, typically the alcohol, is used in excess to act as the reaction medium. researchgate.net While this approach simplifies downstream processing and reduces environmental impact, it can sometimes lead to lower reaction rates or conversions compared to solvent-based systems. courseworkbank.infoomicsonline.org The optimization of reaction conditions is therefore crucial for the success of solvent-free enzymatic synthesis. courseworkbank.inforesearchgate.net

Process Optimization for Enzymatic Esterification

Influence of Substrate Molar Ratios (Levulinic Acid:Isoamyl Alcohol)

The molar ratio of the substrates, levulinic acid (LA) to isoamyl alcohol (IA), significantly impacts the conversion efficiency in the enzymatic synthesis of this compound. Studies have shown that an excess of the alcohol can shift the reaction equilibrium towards the formation of the ester. nih.gov

In one study, the effect of the LA:IA molar ratio was investigated, revealing that a ratio of 1:1.5 resulted in a maximum acid conversion of 65%. researchgate.netnih.govresearchgate.net This experiment was conducted with a fixed levulinic acid concentration of 500 mmol.L⁻¹ in a methyl isobutyl ketone (MIBK) medium. researchgate.net Another study on a similar ester, ethyl levulinate, also demonstrated that increasing the alcohol to acid molar ratio enhances the yield, with a ratio of 1.1:1 being optimal for achieving a high conversion of 96.2%. courseworkbank.inforesearchgate.net However, it is also noted that a very large excess of alcohol can sometimes lead to a decrease in the final ester yield. csic.es

Effect of Enzyme Loading and Concentration

For the synthesis of this compound, a biocatalyst loading of 20% (w/w) was found to be optimal in achieving a 65% conversion. researchgate.netnih.govvulcanchem.com In the synthesis of a related ester, ethyl levulinate, an enzyme amount of 292.3 mg was used to achieve a 96.2% yield. courseworkbank.inforesearchgate.net Research on other ester syntheses also supports that increasing the enzyme amount generally increases the yield, although there is a point of saturation beyond which further increases have a diminished effect. nih.gov For instance, in the synthesis of isoamyl acetate, increasing the enzyme concentration from 2.5 to 10% (w/w) led to a significant increase in productivity. redalyc.org

Reaction Temperature and Time Dependence

Reaction temperature and time are interdependent parameters that significantly influence the enzymatic synthesis of this compound. The temperature affects the enzyme's activity and stability, as well as the reaction equilibrium. An optimal temperature must be maintained to maximize the reaction rate without causing enzyme denaturation. icm.edu.pl

For the enzymatic production of this compound, a temperature of 40°C was identified as optimal, leading to a 65% conversion after 12 hours. researchgate.netnih.govvulcanchem.com In a related process for ethyl levulinate, the optimal conditions were found to be 51.4°C for a much shorter reaction time of 41.9 minutes, yielding 96.2% conversion. courseworkbank.inforesearchgate.net Studies on other ester syntheses show that while an initial increase in temperature can enhance the reaction rate, excessively high temperatures can lead to a decrease in yield due to enzyme denaturation. icm.edu.pl The reaction time is also crucial; the yield typically increases with time until the reaction reaches equilibrium. icm.edu.pl

Statistical Design of Experiments in Enzymatic Synthesis

To efficiently optimize the multiple parameters involved in enzymatic synthesis, statistical design of experiments, such as Response Surface Methodology (RSM) and Central Composite Rotatable Design (CCRD), are powerful tools. courseworkbank.infoomicsonline.org These methods allow for the simultaneous study of the effects of several variables and their interactions, reducing the number of experiments required. courseworkbank.info

In the context of levulinate ester synthesis, RSM based on a four-factor-five-level CCRD has been successfully applied to optimize the production of ethyl levulinate. courseworkbank.inforesearchgate.net This approach identified temperature, enzyme amount, and substrate molar ratio as significant variables affecting the ester synthesis. courseworkbank.info Similarly, CCRD was used to investigate the influence of biocatalyst concentration and reaction temperature on this compound production. researchgate.netnih.gov The use of these statistical techniques has been shown to be effective in developing quadratic polynomial models that can accurately predict the optimal conditions for achieving high conversion yields. courseworkbank.infoscielo.br For example, in the synthesis of isoamyl isovalerate, RSM was used to find the optimal conditions, resulting in a yield of 97.53%, which was in close agreement with the predicted value of 97.82%. scielo.br

Chemical Synthesis Approaches

Besides enzymatic methods, chemical synthesis, particularly acid-catalyzed esterification, remains a common route for producing this compound.

Acid-Catalyzed Esterification of Levulinic Acid

The conventional method for synthesizing this compound involves the direct esterification of levulinic acid with isoamyl alcohol in the presence of an acid catalyst. vulcanchem.com This process is typically carried out at elevated temperatures. vulcanchem.com

Various solid acid catalysts have been explored to facilitate this reaction in a more environmentally friendly manner compared to homogeneous mineral acids like sulfuric acid. vulcanchem.comaidic.itutm.my For example, zirconia (ZrO2) and its modified forms coated on honeycomb monoliths have been used. scispace.com In one study, using a 5% Mo(VI)/ZrO2 coated honeycomb catalyst, a 34% conversion of levulinic acid to this compound was achieved with a 1:8 molar ratio of levulinic acid to isoamyl alcohol at reflux temperature for 3 hours. scispace.com Another approach utilized a recyclable solid acid catalyst derived from pine needles (PiNe–SO3H), which demonstrated broad applicability in synthesizing various levulinate esters, including this compound. biofueljournal.com The use of such heterogeneous catalysts simplifies product purification and catalyst recovery. biofueljournal.combeilstein-journals.org

Development and Application of Heterogeneous Acid Catalysts

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reduced corrosivity, and potential for regeneration and reuse, making them a focal point in the sustainable production of levulinate esters. mdpi.comcolab.ws Various classes of materials have been explored for this purpose, each with unique structural and chemical properties.

The design and fabrication of solid acid catalysts are critical to achieving high efficiency in levulinate esterification. Key strategies involve creating materials with high acid site density, appropriate porosity, and stability under reaction conditions.

Sulfonated Carbon Materials: These are a promising class of low-cost solid acid catalysts. researchgate.net They are typically synthesized by the carbonization of various organic precursors followed by sulfonation to introduce acidic –SO3H groups. researchgate.netmdpi.com Precursors for these catalysts can be derived from diverse and sustainable sources, including biomass like sugarcane bagasse, oil palm fronds, and corncob waste. researchgate.netnih.govresearchgate.net The modification of carbon materials via sulfonation with concentrated H2SO4 is a common method to create Brønsted acidic sites, which are crucial for the esterification mechanism. analis.com.my The structure and catalytic performance of these materials depend on the carbon source, as well as the carbonization and sulfonation methods used. researchgate.net For instance, a sulfonated carbon catalyst derived from pine needles (PiNe–SO3H) has been successfully synthesized through a one-pot chemical carbonization and functionalization process. biofueljournal.com Similarly, sulfonated carbon nanotubes have also been investigated for the synthesis of alkyl levulinates. frontiersin.org

Zeolites: Zeolites are widely utilized as solid acid catalysts in numerous organic transformations due to their distinct pore structure, high thermal stability, substantial surface area, and tunable acidity. begellhouse.com Zeolites such as H-ZSM-5 and H-Beta have demonstrated effectiveness in the esterification of levulinic acid. frontiersin.orgbegellhouse.comnih.gov The catalytic activity of zeolites is attributed to their strong Brønsted acid sites. researchgate.net Metal-organic frameworks (MOFs), such as UiO-66 and UiO-66-NH2, have also been employed as heterogeneous catalysts for levulinate synthesis, offering high selectivity and ease of separation. mdpi.com

Heteropoly Acids (HPAs): HPAs and their salts are known for their strong acidic properties and have been used in levulinate ester synthesis. For example, tin-exchanged tungstophosphoric acid (Sn-TPA/K-10) has been shown to be a highly active catalyst for producing butyl levulinate from furfuryl alcohol. researchgate.net

Waste-Derived Catalysts: A circular economy approach has led to the development of catalysts from urban and agricultural waste. Pine needles, a common urban waste, have been upcycled into a robust heterogeneous acid catalyst (PiNe–SO3H) for the efficient synthesis of various levulinates. biofueljournal.com Corncob waste has also been used to create a sulfonated carbon catalyst for producing ethyl levulinate. nih.gov

The table below summarizes various solid acid catalysts used in levulinate synthesis.

Interactive Data Table: Solid Acid Catalysts for Levulinate Synthesis| Catalyst Type | Precursor/Support | Key Features | Reference |

|---|---|---|---|

| Sulfonated Carbon | Sugarcane Bagasse | Porous structure, introduced -SO3H groups | researchgate.net |

| Sulfonated Carbon | Pine Needles | Robust, recyclable, derived from urban waste | biofueljournal.com |

| Sulfonated Carbon | Corncob Waste | Amorphous, mesoporous, derived from agricultural waste | nih.gov |

| Zeolite | H-ZSM-5 | Medium pore, high thermal stability, strong acidity | begellhouse.com |

| Zeolite | H-Beta | Efficient for levulinic acid conversion | nih.gov |

| Heteropoly Acid | Tungstophosphoric Acid on Clay (K-10) | High activity, strong Brønsted acidity | researchgate.net |

| Metal-Organic Framework | UiO-66, UiO-66-NH2 | High selectivity, easy separation | mdpi.com |

The performance of heterogeneous catalysts is evaluated based on conversion rates, selectivity towards the desired levulinate ester, and reaction conditions.

Sulfonated Carbon Materials: A sulfonated catalyst derived from pine needles (PiNe–SO3H) demonstrated broad applicability, yielding isolated yields of 46% to 93% for various levulinate esters under mild conditions. biofueljournal.com A catalyst derived from corncob waste achieved an 83.15% conversion of levulinic acid after 9 hours at optimal conditions. nih.gov Similarly, a sulfonated bagasse-carbonized solid acid catalyst yielded 88.2% ethyl levulinate at 120 °C after 9 hours. researchgate.net The presence of neighboring functional groups like –COOH and –OH on sulfonated carbon catalysts can facilitate the reaction, presumably through hydrogen-bonding interactions with the γ-keto group of levulinic acid. researchgate.net

Zeolites and MOFs: Hierarchical HZSM-5 zeolites have shown excellent catalytic performance, achieving an ethyl levulinate yield of up to 85.8% at 100–120°C. frontiersin.org In the synthesis of methyl levulinate, UiO-66-NH2, a type of MOF, achieved a yield of 67.77% in a batch reactor after 5 hours and 85.89% in an autoclave after 1 hour. mdpi.com

Other Catalysts: The enzymatic production of this compound using an immobilized lipase achieved a maximum levulinic acid conversion of 94% within 2 hours at 50°C. researchgate.net A tin-exchanged tungstophosphoric acid catalyst (Sn1-TPA/K-10) achieved complete conversion of furfuryl alcohol with 98% selectivity to butyl levulinate at 110°C. researchgate.net

The following table presents a comparison of the catalytic performance of different heterogeneous catalysts in levulinate esterification.

Interactive Data Table: Performance of Heterogeneous Catalysts in Levulinate Esterification| Catalyst | Reactants | Product | Conversion/Yield | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| PiNe–SO3H | Levulinic acid, Isoamyl alcohol | This compound | 46-93% yield | Mild conditions | biofueljournal.com |

| Sulfonated Corncob Carbon | Levulinic acid, Ethanol (B145695) | Ethyl levulinate | 83.15% conversion | 9 h, 10% catalyst loading, 1:10 molar ratio | nih.gov |

| Sulfonated Bagasse Carbon | Levulinic acid, Ethanol | Ethyl levulinate | 88.2% yield | 120 °C, 9 h | researchgate.net |

| Hierarchical HZSM-5 | Furfuryl alcohol, Ethanol | Ethyl levulinate | 85.8% yield | 100–120 °C | frontiersin.org |

| UiO-66-NH2 | Levulinic acid, Methanol | Methyl levulinate | 85.89% yield | 1 h (autoclave) | mdpi.com |

| Immobilized Lipase | Levulinic acid, Isoamyl alcohol | This compound | 94% conversion | 50 °C, 2 h | researchgate.net |

| Sn1-TPA/K-10 | Furfuryl alcohol, n-butanol | Butyl levulinate | 100% conversion, 98% selectivity | 110 °C | researchgate.net |

A crucial advantage of heterogeneous catalysts is their potential for regeneration and reuse, which is vital for developing economically viable and sustainable processes.

Sulfonated Carbon Catalysts: The PiNe–SO3H catalyst, derived from pine needles, demonstrated remarkable reusability, maintaining its efficiency for up to 10 consecutive cycles with negligible loss in activity. biofueljournal.com A corncob-derived sulfonated carbon catalyst could be reused for up to 3 cycles, though its conversion efficiency decreased from 83.2% to 41.8%, which was attributed to the adhesion of reactants or products to the catalyst's surface. nih.gov

Zeolites and MOFs: The Zr-Beta zeolite catalyst used for converting ethyl levulinate to γ-valerolactone retained its high performance after five cycles. mdpi.com Similarly, MOF catalysts like UiO-66 and UiO-66-NH2 can be reactivated by washing with ethanol, allowing their catalytic activity to be maintained over multiple cycles. mdpi.com

Other Heterogeneous Catalysts: A tin-exchanged tungstophosphoric acid catalyst was successfully recycled for at least five consecutive runs without a significant loss of activity. researchgate.net An immobilized lipase biocatalyst showed high operational stability and reusability for up to 4 cycles. researchgate.net Sulfated metal oxide catalysts, after being used, could be reclaimed through calcination and were found to retain good catalytic activity for three cycles. ncsu.edu

The table below highlights the recyclability of various catalysts.

Interactive Data Table: Catalyst Recyclability in Levulinate Synthesis| Catalyst | Number of Cycles | Performance Observation | Reference |

|---|---|---|---|

| PiNe–SO3H | 10 | Negligible loss in efficiency | biofueljournal.com |

| Sulfonated Corncob Carbon | 3 | Conversion decreased from 83.2% to 41.8% | nih.gov |

| Zr-Beta Zeolite | 5 | Retained high performance | mdpi.com |

| Sn1-TPA/K-10 | 5 | No significant loss of activity | researchgate.net |

| Immobilized Lipase | 4 | High operational stability and reusability | researchgate.net |

| Sulfated Metal Oxide | 3 | Retained good catalytic activity | ncsu.edu |

Catalytic Performance and Efficiency in Levulinate Esterification

Alternative Feedstocks and Derivatization Strategies for Levulinate Production

While levulinic acid is the direct precursor for this compound, research has also focused on producing levulinic acid and its esters from more abundant and sustainable feedstocks, such as lignocellulosic biomass and other biomass-derived platform chemicals.

Lignocellulosic biomass, which is rich in carbohydrates like cellulose (B213188), is a key renewable resource for producing levulinic acid. researchgate.net The acid-catalyzed hydrolysis of these materials can yield levulinic acid, although this process can be costly due to the high boiling point and reactivity of the product. ncsu.edu Various forms of biomass, including wood, bagasse, and wheat straw, have been investigated for the direct production of ethyl levulinate. ncsu.edu Agricultural residues such as corncobs and sugarcane bagasse are not only used for creating catalysts but can also serve as feedstocks for levulinic acid itself. nih.govresearchgate.net

Advanced Analytical and Computational Methodologies in Isoamyl Levulinate Research

Chromatographic Techniques for Product Quantification and Purity Assessment

Chromatography stands as a cornerstone for the analysis of isoamyl levulinate, providing robust methods for both quantifying the product and assessing its purity. Gas chromatography (GC) is a predominant technique for this purpose. nih.govmdpi.com

In a typical GC analysis, a sample is dissolved in a suitable solvent and injected into the chromatograph, where it is vaporized. nih.gov An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary liquid phase. nih.gov For the analysis of this compound and related compounds, a variety of columns can be employed, with selection depending on the specific components to be separated. For instance, a DB-624 UI column has been successfully used for the determination of related ester impurities. mdpi.com

Detectors commonly paired with GC for this application include the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). researchgate.net GC-FID provides high precision and accuracy for quantification, while GC-MS offers the added advantage of identifying individual components by their mass spectra, which act as a molecular fingerprint. nih.gov This dual capability is invaluable for confirming the identity of this compound and detecting any byproducts or unreacted starting materials, such as levulinic acid and isoamyl alcohol. scispace.comoaji.net The progress of the esterification reaction to produce levulinate esters is often monitored using gas chromatography. mdpi.com

High-performance liquid chromatography (HPLC) is another powerful technique, particularly for non-volatile or thermally sensitive compounds. nih.gov It operates on a similar principle to GC but uses a liquid mobile phase under high pressure. researchgate.net For the analysis of levulinate esters, HPLC equipped with a refractive index detector (RID) and a C18 column is a common setup. mdpi.com

The data generated from these chromatographic methods allows for the precise calculation of key parameters such as product yield and purity, which are essential for process optimization and quality control.

Spectroscopic Characterization in Reaction Monitoring and Mechanism Elucidation (e.g., FTIR)

Spectroscopic techniques, particularly Fourier-transform infrared spectroscopy (FTIR), are indispensable tools for monitoring the progress of the this compound synthesis reaction and for elucidating the underlying reaction mechanisms. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present in the molecules. This provides a characteristic "fingerprint" of the compounds involved in the reaction. In the synthesis of this compound from levulinic acid and isoamyl alcohol, FTIR can be used to track the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the characteristic C=O stretching band of the ester. nih.gov

The progress of the esterification of levulinic acid can be followed by monitoring changes in the infrared spectrum over time. For example, the formation of ethyl levulinate has been studied using FTIR to characterize the catalyst and the reaction products. mdpi.com The technique is also valuable for characterizing the solid acid catalysts often used in the synthesis, providing information about their active sites. oaji.net

By identifying intermediate species and tracking the concentration changes of reactants and products, FTIR provides crucial insights into the reaction pathway. This information is vital for understanding how different catalysts and reaction conditions influence the rate and selectivity of this compound formation.

Thermodynamic and Kinetic Studies of Reaction Systems

Thermodynamic and kinetic studies are fundamental to understanding and optimizing the synthesis of this compound. These studies provide critical data on reaction equilibrium, rates, and the influence of various parameters, which are essential for designing efficient industrial processes. researchgate.net

Thermodynamic Analysis: The esterification of levulinic acid with an alcohol is a reversible reaction. Thermodynamic analysis helps in determining the equilibrium constant (Ka) and the standard enthalpy (ΔrH0), entropy (ΔrS0), and Gibbs free energy (ΔrG0) changes of the reaction. acs.org For instance, in the esterification of acetic acid with isopropyl alcohol, it was found that the equilibrium constant decreases with increasing temperature, indicating an exothermic reaction. acs.org Similar studies for the this compound system are crucial for predicting the maximum achievable conversion under different temperature conditions. The non-ideality of the liquid mixture is often accounted for using activity coefficient models like UNIFAC. acs.org

Kinetic Studies: Kinetic studies focus on the rate of the reaction and how it is influenced by factors such as temperature, catalyst loading, and reactant concentrations. researchgate.net The esterification of levulinic acid is often catalyzed by solid acids, and the reaction kinetics can be complex. researchgate.net Several kinetic models, such as the pseudo-homogeneous, Langmuir-Hinshelwood-Hougen-Watson (LHHW), and Eley-Rideal (ER) models, have been applied to similar esterification reactions to describe the reaction mechanism. acs.org

For example, in the enzymatic synthesis of n-butyl levulinate, a kinetic model was developed to understand the reaction mechanism. researchgate.net In the synthesis of isoamyl acetate, another flavor ester, kinetic and thermodynamic studies have been conducted to optimize the process. begellhouse.com Research on the esterification of levulinic acid with various alcohols has shown that the reaction rate is significantly affected by the type of alcohol and the catalyst used. scispace.com The data from these studies, including reaction rates and activation energies, are vital for reactor design and for determining the optimal operating conditions to maximize the production of this compound.

| Reaction | Temperature (K) | Equilibrium Constant (Ka) | ΔrH0 (kJ/mol) | ΔrS0 (J/(mol·K)) | Reference |

|---|---|---|---|---|---|

| Levulinic Acid + 1-Butene | 298.15 | - | -32.9 ± 1.6 | -70 ± 4 | |

| Acetic Acid + Isopropyl Alcohol | 333.15 - 353.15 | Decreases with temperature | Exothermic | - | acs.org |

Computational Chemistry and Modeling Approaches

Computational chemistry and modeling have emerged as powerful tools in this compound research, offering deep insights into molecular-level phenomena and facilitating the design of efficient production processes. These approaches complement experimental work by providing a theoretical framework to understand and predict chemical behavior.

Computational methods are employed to study the intricate molecular interactions between reactants, catalysts, and solvents, which are fundamental to the esterification reaction. helmholtz-hips.de Techniques like molecular docking and molecular dynamics (MD) simulations can be used to visualize and analyze how isoamyl alcohol and levulinic acid interact with the active sites of a catalyst. helmholtz-hips.de This understanding is crucial for designing catalysts with improved activity and selectivity.

Furthermore, computational analysis helps in mapping out the detailed reaction pathway for the formation of this compound. By calculating the energy profiles of different possible routes, researchers can identify the most favorable mechanism and pinpoint the rate-determining step. This knowledge is invaluable for optimizing reaction conditions to enhance the reaction rate and yield. For example, computational analysis has been used to understand the role of cations in the liquid extraction of levulinic acid, a key step in its purification. acs.org

Process simulation software, such as Aspen HYSYS, is widely used to model and simulate the industrial-scale production of levulinate esters. researchgate.netscribd.com These simulations allow for a comprehensive assessment of the process, including material and energy balances, and help in identifying optimal operating conditions for pressure and temperature. researchgate.net The effect of different alcohols on the biofuel yield can also be investigated through simulation. researchgate.net

A notable advancement in reactor design is the use of computational fluid dynamics (CFD) to model complex reactor configurations like multi-bed pervaporation membrane reactors. mdpi.com In the context of levulinate ester production, CFD models can simulate the fluid flow, heat transfer, and reaction kinetics within the reactor. mdpi.com This allows for a detailed evaluation of the reactor's performance in terms of conversion and product removal. mdpi.com For instance, a CFD study on a multi-bed pervaporation membrane reactor for ethyl levulinate production demonstrated significantly higher conversion compared to a traditional reactor. mdpi.com Such simulations are instrumental in designing and optimizing innovative reactor systems for the efficient synthesis of this compound.

Quantum chemical methods, such as Density Functional Theory (DFT), provide a powerful lens to investigate the electronic structure and properties of catalysts at the atomic level. rsc.org These studies are particularly useful for understanding the nature of catalyst acidity, which is a critical factor in the acid-catalyzed esterification of levulinic acid.

By performing quantum chemical calculations, researchers can determine the strength and type of acid sites (Brønsted or Lewis) on a catalyst's surface. nih.gov This information is vital for correlating the catalyst's structure with its reactivity and for designing new catalysts with tailored acidity for optimal performance in this compound synthesis. For example, quantum chemical studies can elucidate how the modification of a catalyst, such as zirconia with other metal oxides, influences its acidic properties and, consequently, its catalytic activity in esterification reactions. oaji.net These theoretical investigations provide fundamental insights that guide the rational design of more efficient and selective catalysts. energy.gov

Liquid-Liquid Equilibrium Modeling for Extraction Processes

The efficient separation of levulinic acid from aqueous solutions is a critical precursor step in the synthesis of this compound. Liquid-liquid extraction (LLE) is a prominent technique for this separation, and its design relies on accurate thermodynamic models of the phase behavior of the multicomponent systems involved. acs.org The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are two of the most widely used activity coefficient models for correlating the liquid-liquid equilibrium data essential for designing and optimizing these extraction processes. acs.orgwikipedia.org

Thermodynamic models like NRTL and UNIQUAC are instrumental in process simulation software, such as Aspen Plus, to regress experimental data and determine the binary interaction parameters that describe the behavior of the chemical system. acs.orgacs.orgnih.gov These parameters are crucial for calculating phase compositions and designing separation units like extraction columns. nih.govpsgcas.ac.in

Research Findings and Model Application

Research has been conducted on the LLE for quaternary systems involving levulinic acid (LA), water, an extractant such as trioctylamine (B72094) (TOA), and a diluent, which can include isoamyl alcohol (a reactant in this compound synthesis). acs.orgacs.org In these studies, experimental tie-line data (the compositions of the two liquid phases at equilibrium) are measured at a constant temperature. These data are then used to test the accuracy of thermodynamic models.

For instance, in a study on the reactive extraction of levulinic acid, LLE data were obtained for the system Levulinic Acid + Trioctylamine (TOA) + Water + Isoamyl Alcohol at 293.15 K. acs.org The experimental data were correlated using the NRTL model. The quality of the model's fit is typically evaluated by the root-mean-square deviation (RMSD), which quantifies the difference between the experimental and calculated mass fractions of the components. acs.org

A lower RMSD value indicates a better fit of the model to the experimental data. For the system containing isoamyl alcohol as the diluent, the NRTL model demonstrated a good correlation with the experimental LLE data, yielding a low RMSD value. acs.orgacs.org This indicates the reliability of the NRTL equation for describing this specific quaternary system. acs.org

Model Performance and Parameters

The effectiveness of the LLE modeling is demonstrated by the close agreement between experimental tie-lines and those calculated by the model. The binary interaction parameters for the NRTL model are determined by regressing the experimental LLE data. nih.gov These parameters are specific to each pair of components in the mixture.

The table below summarizes the findings from a study where the NRTL model was applied to correlate LLE data for the extraction of levulinic acid using TOA with various diluents.

Table 1: NRTL Model Correlation Results for Levulinic Acid (LA) Extraction Systems at 293.15 K

| System (LA + TOA + H₂O + Diluent) | NRTL Model RMSD |

|---|---|

| 2-Ethyl-1-hexanol | 0.013 |

| 4-Methylpentan-2-one (MIBK) | 0.018 |

| Isoamyl Alcohol | 0.016 |

Data sourced from Asadzadeh et al. (2024). acs.orgacs.org

The distribution coefficient (K_D) is another critical parameter evaluated in LLE studies, indicating the effectiveness of a solvent in extracting the solute from the initial phase. acs.orgacs.org Isoamyl alcohol was identified as a particularly effective diluent, especially at lower concentrations of levulinic acid, achieving a high distribution coefficient. acs.orgacs.org

Sustainability and Circular Economy in Isoamyl Levulinate Production

Application of Green Chemistry Principles in Process Design

The synthesis of isoamyl levulinate is progressively aligning with the principles of green chemistry to create more environmentally benign processes. A key focus is the replacement of traditional corrosive and hazardous acid catalysts, such as sulfuric acid, with greener alternatives. researchgate.net

One of the most promising green approaches is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed for the esterification of levulinic acid with isoamyl alcohol. Recent research has demonstrated the use of immobilized lipases, such as Eversa® Transform 2.0, on mesoporous supports. researchgate.netresearchgate.net This enzymatic method offers several advantages, including high selectivity, operation under milder reaction conditions (e.g., lower temperatures), and reduced generation of hazardous waste. researchgate.netresearchgate.net The immobilization of the enzyme allows for its easy separation from the reaction mixture and potential for reuse over multiple cycles, which is a core tenet of green chemistry. researchgate.net

Solvent selection is another critical aspect. The ideal green process aims for solvent-free conditions. frontiersin.org When solvents are necessary, the focus is on using greener alternatives with lower environmental impact. researchgate.net For instance, studies have explored the use of methyl isobutyl ketone (MIBK) in enzymatic synthesis, which is considered a more acceptable solvent choice. researchgate.net

Utilization of Waste Biomass and Residues as Feedstocks for Precursors

A cornerstone of a circular economy model for this compound production is the use of waste biomass and industrial residues as starting materials for its precursors, levulinic acid and isoamyl alcohol. researchgate.netnih.gov

Levulinic Acid from Lignocellulosic Biomass: Levulinic acid is a key platform chemical that can be produced from the acid-catalyzed dehydration of C6 sugars derived from lignocellulosic biomass. acs.orgacs.org This biomass is an abundant and renewable resource that does not compete with food production. acs.org Suitable feedstocks include:

Agricultural Residues: Materials like corn stover, sugarcane bagasse, wheat straw, and even fruit waste such as watermelon residues are being explored. researchgate.netacs.org

Forestry Wastes: Sawdust and other wood residues are also viable sources. scielo.br

Other Organic Wastes: Municipal solid waste and waste paper can be converted into levulinic acid. researchgate.net

The conversion process involves the hydrolysis of cellulose (B213188) and hemicellulose into sugars, which are then transformed into levulinic acid. acs.org For example, a high yield of levulinic acid (65.9 mol%) has been achieved from cellulose using a sulfonated humins catalyst. acs.org Real-world biomass like bamboo meal has also been successfully converted. acs.org

Isoamyl Alcohol from Fusel Oil: Isoamyl alcohol, the other precursor, is a major component of fusel oil. whiterose.ac.uk Fusel oil is a volatile, oily liquid mixture of higher alcohols that is generated as a significant by-product during the fermentation process of ethanol (B145695) production in biorefineries. whiterose.ac.ukresearchgate.net Instead of being treated as a low-value waste stream, fusel oil can be valorized by extracting its components. The composition of fusel oil can vary but is often rich in isoamyl alcohol (typically 49-75%). whiterose.ac.ukrsc.org

Energy Efficiency and Process Intensification Studies (e.g., Microwave-Assisted Synthesis, Membrane Reactors)

Improving energy efficiency and intensifying reaction processes are critical for the sustainable production of this compound. Process intensification aims to develop smaller, safer, and more energy-efficient technologies.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of levulinate ester production, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while achieving high product yields. frontiersin.org For the esterification of levulinic acid, microwave heating provides rapid and uniform heating of the reaction mixture, which can overcome the lower reactivity of longer-chain alcohols and minimize the formation of undesired side products. Studies on various alkyl levulinates have demonstrated that microwave-assisted methods can lead to excellent yields (≥89 mol%) in as little as 5 minutes. This technology offers a promising route for energy-saving and efficient this compound synthesis. acs.org

Membrane Reactors: Membrane reactors integrate a chemical reaction with a membrane-based separation in a single unit, offering a prime example of process intensification. In esterification reactions like the synthesis of this compound, water is produced as a byproduct. According to Le Chatelier's principle, the continuous removal of this water from the reaction medium shifts the equilibrium towards the formation of the ester, thereby increasing the conversion and final product yield.

Pervaporation membrane reactors (PVMR) are particularly suitable for this purpose. A selective membrane allows water to permeate through while retaining the reactants and the ester product. Theoretical and experimental studies on the production of similar esters, such as ethyl levulinate and isoamyl acetate, have shown that using a membrane reactor can lead to significantly higher conversions compared to conventional batch reactors under the same operating conditions. For instance, in ethyl levulinate synthesis, conversions reached 89% in a catalytic membrane reactor compared to 36% in a conventional batch reactor. This technology holds great potential for making this compound production more efficient and sustainable.

Environmental Assessment of Production Methodologies (e.g., EcoScale Analysis)

To quantify and compare the environmental performance of different production routes for this compound, various green chemistry metrics and assessment tools are employed. The EcoScale is a semi-quantitative tool that evaluates the "greenness" of a chemical reaction by assigning a score based on six parameters: yield, price of reactants, safety, technical setup, temperature/time, and workup/purification. A higher score indicates a greener process.

Recent studies on the enzymatic synthesis of this compound have utilized the EcoScale analysis to validate the environmental credentials of the proposed method. For a process using an immobilized lipase (B570770) (Eversa® Transform 2.0) for the esterification of levulinic acid and isoamyl alcohol, an EcoScale score of 66.5 was achieved. researchgate.net This score categorizes the process as an "acceptable green process."

Similarly, in the synthesis of other flavor esters using the same immobilized lipase with isoamyl alcohol and fusel oil, the processes were considered green, with EcoScale scores above 80 in most cases. These assessments are crucial for identifying environmental hotspots in a production pathway and guiding further process optimization to enhance sustainability. The use of such metrics provides a tangible basis for comparing the traditional, energy-intensive methods with modern, greener alternatives.

Table 1: EcoScale Analysis of Enzymatic this compound Production This table is interactive. Click on the headers to sort.

| Parameter | Penalty Points | Justification |

|---|---|---|

| Yield | - | Based on a reported 65% acid conversion. |

| Price of Reactants | - | Considers the cost of levulinic acid, isoamyl alcohol, and the immobilized enzyme. researchgate.net |

| Safety | - | Reflects the hazards associated with the reactants and solvents used. researchgate.net |

| Technical Setup | - | Evaluates the complexity of the reaction setup (e.g., standard lab equipment vs. specialized reactors). researchgate.net |

| Temperature/Time | - | Penalties are assigned for elevated temperatures and long reaction times (e.g., 40°C for 12 hours). |

| Workup/Purification | - | Considers the steps required to isolate the final product. researchgate.net |

| Total EcoScale Score | 66.5 | Categorized as an "acceptable green process". |

Economic Viability Assessments of Sustainable Production Routes

The economic feasibility of producing this compound through sustainable routes is a critical factor for industrial implementation. Techno-economic analyses (TEA) are conducted to evaluate the profitability of a given process, considering capital investment, operating costs, and the market price of the final product. whiterose.ac.ukresearchgate.net

Studies on the production of levulinic acid and its esters from biomass have shown that while the technology is promising, achieving cost-competitiveness with petroleum-derived products remains a challenge. The minimum selling price (MSP) of the product is a key metric derived from TEA. For instance, a techno-economic analysis for gamma-valerolactone (B192634) (GVL), another levulinic acid derivative, produced from lignocellulose estimated an MSP of 3076 €/ton, with reactant costs accounting for 74% of the annual operational costs. researchgate.net Another analysis of a levulinic acid plant from banana waste estimated a total production cost of $0.178 USD per kilogram of biomass. whiterose.ac.uk

Table 2: Factors Influencing Economic Viability of Sustainable this compound Production This table is interactive. Click on the headers to sort.

| Factor | Impact on Economic Viability | Example/Rationale |

|---|---|---|

| Feedstock Cost | High | Utilizing waste biomass (e.g., sugarcane bagasse, fusel oil) significantly reduces raw material costs, a major component of total production cost. |

| Catalyst Cost & Reusability | High | Use of low-cost, reusable catalysts like immobilized enzymes or heterogeneous solid acids reduces operational costs and waste treatment expenses. researchgate.net |

| Energy Consumption | Medium-High | Process intensification (e.g., microwave heating) can lower energy demands and associated costs compared to conventional heating. acs.org |

| Capital Investment (CAPEX) | Medium | Integrated processes and intensified reactors (e.g., membrane reactors) can reduce the plant footprint and initial investment. researchgate.net |

| Product Purity & Separation Costs | Medium | Efficient separation techniques and high-selectivity reactions reduce the complexity and cost of downstream processing. acs.org |

| Market Price of Co-products | Medium | Valorizing all output streams (e.g., formic acid from levulinic acid production) improves the overall profitability of the biorefinery. nih.gov |

Research on Transformative Applications of Isoamyl Levulinate

Role as a Versatile Chemical Intermediate in Organic Synthesis and Derivatives Development

Isoamyl levulinate serves as a crucial starting material in the synthesis of various valuable chemical derivatives. Its bifunctional nature allows for a range of chemical modifications, making it a flexible building block in organic synthesis. vulcanchem.com

One of the most significant transformations is its hydrogenation to produce γ-valerolactone (GVL). vulcanchem.com GVL is a highly sought-after renewable chemical with applications as a fuel additive, a green solvent, and a precursor to other chemicals. Research has demonstrated that synergistic catalyst systems, such as Ru/C combined with Amberlite IR-120, can achieve an 85% yield of GVL from this compound under mild hydrogenation conditions. vulcanchem.com

Furthermore, this compound can be converted into other esters through transesterification reactions. This process allows for the synthesis of a variety of levulinate esters with different alcohol moieties, tailoring the properties of the final product for specific applications. google.com The ketone group can also undergo various reactions, such as ketalization, to create new derivatives with unique functionalities. google.com For instance, reaction with glycerol (B35011) can form glycerol-levulinate ketal compounds, which are precursors to polymers. google.com

Recent studies have also explored the use of isoamyl nitrite (B80452) to activate primary sulfonamides, leading to the synthesis of sulfonyl bromides and chlorides, which are important reagents in organic synthesis. sioc-journal.cn This highlights the expanding role of isoamyl derivatives in facilitating complex chemical transformations.

Investigations into Bio-based Solvent and Reaction Media Applications

The push for greener and more sustainable industrial processes has led to investigations into this compound as a bio-based solvent and reaction medium. Alkyl levulinates, including this compound, are recognized for their potential as green solvents. biofueljournal.comnih.gov

Research has shown that this compound can be an effective medium for enzymatic reactions. A study on the enzymatic production of this compound itself utilized various organic solvents, with methyl isobutyl ketone (MIBK) proving effective. researchgate.netresearchgate.netnih.gov This indicates the compatibility of the compound's structure with enzymatic processes, suggesting its potential as a solvent for other biocatalytic transformations. The selection of an appropriate solvent is critical as it influences the dissolution of reactants, mass transfer, and product recovery. researchgate.net

The properties of levulinate esters make them attractive alternatives to conventional, often hazardous, solvents. biofueljournal.comatamanchemicals.com Their bio-based origin, coupled with favorable solvency characteristics, positions them as promising candidates for use in various manufacturing processes, contributing to the development of more environmentally friendly chemical production methods. biofueljournal.comwur.nl

Research into its Functionality as a Component in Fuel Additives and Biofuels

A significant area of research focuses on the application of this compound and other alkyl levulinates as fuel additives and components in biofuels. biofueljournal.comresearchgate.netresearchgate.net These compounds have shown potential to improve the properties of both gasoline and diesel fuels. biofueljournal.comatamanchemicals.com

Levulinate esters are considered valuable as fuel additives due to their ability to enhance fuel performance and efficiency. researchgate.net When blended with diesel, they can improve cold flow properties, such as the cloud point and pour point, which is a significant challenge for biodiesel in colder climates. biofueljournal.com For example, studies on ethyl levulinate have shown reductions in cloud point, pour point, and cold filter plugging point in biodiesel blends. acs.org

The addition of alkyl levulinates to fuels can also lead to cleaner combustion and reduced emissions. biofueljournal.com They are known to have a high octane (B31449) number and low polarity, which are desirable characteristics for fuel components. researchgate.net Research has highlighted that alkyl levulinates have zero sulfur content and can improve lubricity and ignition characteristics. biofueljournal.com The versatility of levulinic acid, the precursor to this compound, as a building block for biofuels is widely acknowledged. researchgate.netresearchgate.net

Table 1: Investigated Fuel Properties of Levulinate Ester Blends

| Property | Observation | Reference |

|---|---|---|

| Cloud Point | Reduction in biodiesel blends | biofueljournal.comacs.org |

| Pour Point | Reduction in biodiesel blends | biofueljournal.comacs.org |

| Kinematic Viscosity | Decrease in biodiesel blends | acs.org |

| Flash Point | Decrease in biodiesel blends | acs.org |

| NOx Emissions | Potential for reduction | acs.org |

Exploration as a Precursor for Polymeric Materials and Plasticizers

This compound is being explored as a monomer and precursor for the development of bio-based polymers and plasticizers. vulcanchem.comresearchgate.net Its structure is well-suited for polymerization, offering a renewable alternative to petroleum-based plastics. vulcanchem.com

The hydrogenation of this compound to γ-valerolactone (GVL) is a key step, as GVL itself is a monomer for the production of biodegradable polyesters. vulcanchem.com Furthermore, this compound can be used to create glycerol-levulinate ketal polymers. google.com These polymers have shown utility as plasticizers for various polymers, including polyvinyl chloride (PVC), polyesters like polylactic acid (PLA), and polysaccharides. google.com

Plasticizers are additives that increase the flexibility and durability of materials. The use of bio-based plasticizers derived from this compound can significantly reduce the environmental impact of plastic products. nih.govfrontiersin.org Research has shown that levulinate esters can be effective plasticizers, contributing to the development of more sustainable materials. researchgate.netmdpi.com The conversion of levulinic acid, the parent compound of this compound, into bio-based polymers and green plastics is an active area of research. aimspress.com

Studies on its Utility in Specialty Chemical Formulations (e.g., as a Flavoring Agent Precursor in Synthesis Research)

This compound has established applications in the flavor and fragrance industry and is being studied for its role in the synthesis of other specialty chemicals. biofueljournal.comresearchgate.net It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is designated as Generally Recognized as Safe (GRAS). vulcanchem.combiofueljournal.comfemaflavor.org

It imparts caramel-like notes and is used in a variety of food products, including baked goods, alcoholic beverages, and confectionery. vulcanchem.com The annual reported usage in the U.S. and Europe highlights its importance in this sector. femaflavor.org

Beyond its direct use, this compound serves as a precursor in the synthesis of other flavor compounds. researchgate.net The esterification of isoamyl alcohol with various fatty acids can produce a range of "fruity" flavor esters. nih.govjmb.or.kr For instance, research has demonstrated the enzymatic synthesis of various isoamyl esters with different flavor profiles. ijsr.net The ability to synthesize a variety of flavor compounds from a bio-based precursor like this compound is of significant interest to the food industry's move towards more "natural" ingredients. ijsr.net

Future Research Directions and Challenges

Development of Novel and Highly Efficient Catalytic Systems

The shift from conventional, corrosive mineral acid catalysts to more environmentally benign and recyclable alternatives is a primary focus in isoamyl levulinate synthesis. researchgate.netresearchgate.net While traditional methods using catalysts like sulfuric acid are effective, they present challenges related to energy intensity and equipment corrosion. vulcanchem.com

Heterogeneous Catalysts: Solid acid catalysts are a significant area of research due to their ease of separation and potential for reuse. frontiersin.org Various materials are under investigation, including:

Zeolites: These microporous aluminosilicates offer shape selectivity and tunable acidity. frontiersin.org

Ion-exchange resins: Polymeric resins with sulfonic acid groups, such as Amberlyst-15, have shown promise. frontiersin.org However, they can be limited by thermal instability and high cost. frontiersin.org

Metal oxides: Nanoparticles of metal oxides like titanium dioxide (TiO2) and zirconium dioxide (ZrO2) are being explored as efficient solid acid catalysts. mdpi.comscispace.com For instance, nanosized TiO2 has demonstrated good catalytic performance and stability for the esterification of levulinic acid. mdpi.com

Heteropolyacids (HPAs): These complex proton acids, such as tin(II) exchanged Keggin heteropolyacid salts, have shown high conversion and selectivity in the synthesis of alkyl levulinates. researchgate.net

Sulfonated carbons: Derived from biomass, these catalysts offer a sustainable and low-cost option. researchgate.net

Enzymatic Catalysis: Biocatalysts, particularly lipases, present a green alternative for this compound production. vulcanchem.com Immobilized lipases, such as Eversa® Transform 2.0 on mesoporous supports, can operate under milder conditions, reducing energy consumption. vulcanchem.comresearchgate.net A 2024 study highlighted a solvent-free system using tin(IV) complexes that achieved 78% conversion at 80°C. vulcanchem.com Challenges in this area include maintaining optimal water activity and the stability of the biocatalyst over multiple cycles. vulcanchem.com

Recent research has demonstrated the potential of various catalytic systems, as detailed in the table below.

| Catalyst Type | Example | Key Findings | Reference(s) |

| Heterogeneous | 5% Mo(VI)/ZrO2 on honeycomb monolith | 34% yield for this compound synthesis. | scispace.com |

| Heterogeneous | Nanosized TiO2 | Good catalytic performance and stability after six uses for n-butyl levulinate synthesis. | mdpi.comnih.gov |

| Heterogeneous | Sn(II) exchanged Keggin heteropolyacid salts | High conversion (approx. 90%) and selectivity (90-97%) for alkyl levulinates. | researchgate.net |

| Biocatalyst | Immobilized Eversa® Transform 2.0 lipase (B570770) | 65% conversion after 12 hours at 40°C. | vulcanchem.comresearchgate.net |

| Homogeneous | Iron (III) nitrate | Over 90% conversion and selectivity for butyl levulinate in solvent-free conditions. | mdpi.com |

Integration of Synthesis and Separation Processes

To enhance the efficiency of this compound production, researchers are exploring the integration of reaction and separation steps. This approach, known as process intensification, can lead to higher conversions by continuously removing products and shifting the reaction equilibrium. scispace.comresearchgate.net

Reactive Distillation: Reactive distillation (RD) is a promising technique that combines the esterification reaction and the separation of the resulting ester and water in a single unit. researchgate.net This method can reduce capital and operational costs. researchgate.net However, the energy balance of the entire process requires careful evaluation. utwente.nl The use of azeotropic distillation to remove water during esterification has also been investigated. utwente.nl

Membrane Reactors: Pervaporation membrane reactors offer another avenue for process intensification. mdpi.com These systems use a membrane to selectively remove water produced during the esterification, thereby driving the reaction towards completion. mdpi.com Computational fluid dynamics (CFD) modeling is being used to optimize the design and performance of multi-bed pervaporation membrane reactors for levulinate ester production. mdpi.com Combining reactive distillation with a vapor permeation or pervaporation module can also overcome chemical equilibrium limitations and azeotrope formation. scispace.com

Scaling-Up Production for Industrial Implementation

Transitioning from laboratory-scale synthesis to industrial production presents significant challenges. frontiersin.orgatamanchemicals.com The economic viability of large-scale this compound production depends on factors such as the cost of raw materials, the efficiency of the catalytic process, and the ability to recycle catalysts and solvents. atamanchemicals.commdpi.com

Key considerations for industrial scale-up include:

Reactor Design: Continuous flow reactors, such as packed-bed reactors with immobilized enzymes, have shown increased productivity and reduced enzyme deactivation compared to batch systems. vulcanchem.com

Feedstock Purity: The use of biomass-derived levulinic acid and isoamyl alcohol may introduce impurities that can affect catalyst performance and final product quality. pnas.org

Process Optimization: Developing robust and cost-effective separation and purification processes is crucial for achieving the high purity required for certain applications, such as flavorings and cosmetics. atamanchemicals.compreprints.org

Economic Feasibility: The high cost of some catalysts, like ion-exchange resins, and the energy-intensive nature of some separation techniques, such as distillation, can hinder industrial implementation. frontiersin.orgutwente.nl

Recent studies have begun to address these challenges, with some success in scaling up synthesis to the multigram scale, a crucial step towards industrial application. qut.edu.au

Discovery of New Applications and Derivatives

While this compound is recognized for its use as a flavoring agent and its potential as a biofuel additive, expanding its application portfolio is essential for market growth. biofueljournal.comresearchgate.net Research is ongoing to explore new uses for this compound and to synthesize novel derivatives with unique properties. aimspress.com

Levulinate esters, in general, are versatile platform molecules that can be converted into a variety of other valuable chemicals. mdpi.comnih.govaimspress.com These include:

γ-valerolactone (GVL): A green solvent and a precursor for renewable fuels and polymers. aimspress.com

1,4-pentanediol: A monomer for polyesters and polyurethanes. mdpi.com

Succinic acid: A building block for a range of chemicals and polymers. mdpi.com

Other levulinate esters: By using different alcohols in the esterification process, a wide range of levulinate esters with varying properties can be produced for applications in fragrances, solvents, and plasticizers. researchgate.netresearchgate.net

The development of new derivatives and applications will be driven by a deeper understanding of the structure-property relationships of these compounds. pnas.org

Comprehensive Life Cycle Assessment of Production Pathways

To ensure the long-term sustainability of this compound production, a thorough life cycle assessment (LCA) of different production pathways is necessary. repec.orgresearchgate.net An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. nih.gov

For this compound, this would involve:

Evaluating different feedstocks: Assessing the environmental footprint of producing levulinic acid and isoamyl alcohol from various biomass sources.

Comparing production technologies: Analyzing the energy consumption, greenhouse gas emissions, and waste generation associated with different catalytic systems and process configurations. repec.orgresearchgate.net

Identifying environmental hotspots: Pinpointing the stages in the production process with the highest environmental impact to target areas for improvement. unibo.it

Studies on ethyl levulinate have shown that the production stage often contributes the most to energy consumption and greenhouse gas emissions. repec.orgresearchgate.net Similar assessments for this compound will be crucial for guiding the development of truly sustainable and environmentally friendly production processes.

Q & A

Q. What are the primary synthesis routes for isoamyl levulinate, and how do they differ in methodology?

this compound is synthesized via esterification of levulinic acid (LA) with isoamyl alcohol or through alcoholysis of biomass-derived carbohydrates. The esterification route typically employs acid catalysts (e.g., sulfonated biochar, H-ZSM-5) under reflux conditions, while alcoholysis involves direct conversion of cellulose or glucose in isoamyl alcohol using bifunctional acid catalysts. Homogeneous catalysts like H₂SO₄ offer high activity but require post-reaction neutralization, whereas heterogeneous catalysts (e.g., PiNe–SO₃H derived from pine needles) enable easier recovery and reuse .

Q. What experimental parameters critically influence the yield of this compound in esterification reactions?

Key parameters include:

- Molar ratio of reactants : Excess isoamyl alcohol (e.g., 5:1 alcohol/LA ratio) shifts equilibrium toward ester formation.

- Catalyst loading : Optimal ranges vary (e.g., 5–10 wt% for sulfonated catalysts).

- Temperature : 80–120°C balances reaction rate and side reactions (e.g., LA decomposition).

- Reaction time : 2–6 hours, depending on catalyst activity. Methodological optimization via Design of Experiments (DoE) or Response Surface Methodology (RSM) is recommended to identify interactions between variables .

Q. How do Brønsted and Lewis acid sites in catalysts affect this compound synthesis?

Brønsted acids (e.g., –SO₃H groups) protonate LA’s carbonyl group, facilitating nucleophilic attack by isoamyl alcohol. Lewis acids (e.g., Al³⁺ in Al₂(SO₄)₃) polarize the carbonyl bond, enhancing reactivity. Bifunctional catalysts combining both sites improve yields by simultaneously activating LA and stabilizing intermediates .

Advanced Research Questions

Q. How can kinetic modeling be applied to optimize this compound production from biomass?

Pseudo-homogeneous or Langmuir-Hinshelwood models are used to describe reaction kinetics. For alcoholysis of cellulose, a two-step mechanism (cellulose → intermediates → levulinate) is modeled using Arrhenius equations. Training datasets (time-dependent yields) are fitted hierarchically to refine rate constants and activation energies, enabling prediction of optimal temperature and residence time .

Q. What analytical techniques are most effective for characterizing this compound purity and byproducts?

- GC-MS : Quantifies this compound and detects side products (e.g., unreacted LA, isoamyl ether).

- ¹H/¹³C NMR : Confirms ester bond formation (e.g., δ 4.1–4.3 ppm for –OCH₂– groups).

- FTIR : Identifies functional groups (C=O at 1740 cm⁻¹, C–O at 1200 cm⁻¹). Method validation via spiked recovery experiments ensures accuracy in complex matrices .

Q. How do solvent-free systems impact the sustainability of enzymatic this compound synthesis?

Solvent-free reactions reduce waste and energy use. Immobilized lipases (e.g., Novozym 435) achieve >90% conversion under optimized conditions (e.g., 50°C, 24 hours, 1:4 LA/alcohol ratio). Green metrics like E-factor (kg waste/kg product) and atom economy should be calculated to compare with conventional acid-catalyzed routes .

Q. What are the contradictions in reported catalytic efficiencies for this compound synthesis, and how can they be resolved?

Discrepancies arise from differences in catalyst preparation (e.g., sulfonation duration for biochar) and substrate purity. Standardized protocols (e.g., ASTM-compliant LA) and benchmarking against control catalysts (e.g., Amberlyst-15) are recommended. Meta-analyses of activation energies and turnover frequencies (TOF) can reconcile data .

Methodological Guidance

- For reproducibility : Report catalyst characterization (BET surface area, acid density via NH₃-TPD) and reaction conditions in detail (e.g., agitation speed, inert gas purge) .

- For data validation : Use triplicate runs with statistical error margins (e.g., ±5% yield) and internal standards (e.g., methyl benzoate in GC) .

- For scalability : Evaluate catalyst stability over ≥5 cycles and pilot-scale feasibility using technoeconomic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products